1-(2,2-Difluoroethoxy)-2-methoxy-4-nitrobenzene 1-(2,2-Difluoroethoxy)-2-methoxy-4-nitrobenzene
Brand Name: Vulcanchem
CAS No.: 1245773-14-1
VCID: VC7780471
InChI: InChI=1S/C9H9F2NO4/c1-15-8-4-6(12(13)14)2-3-7(8)16-5-9(10)11/h2-4,9H,5H2,1H3
SMILES: COC1=C(C=CC(=C1)[N+](=O)[O-])OCC(F)F
Molecular Formula: C9H9F2NO4
Molecular Weight: 233.171

1-(2,2-Difluoroethoxy)-2-methoxy-4-nitrobenzene

CAS No.: 1245773-14-1

Cat. No.: VC7780471

Molecular Formula: C9H9F2NO4

Molecular Weight: 233.171

* For research use only. Not for human or veterinary use.

1-(2,2-Difluoroethoxy)-2-methoxy-4-nitrobenzene - 1245773-14-1

CAS No. 1245773-14-1
Molecular Formula C9H9F2NO4
Molecular Weight 233.171
IUPAC Name 1-(2,2-difluoroethoxy)-2-methoxy-4-nitrobenzene
Standard InChI InChI=1S/C9H9F2NO4/c1-15-8-4-6(12(13)14)2-3-7(8)16-5-9(10)11/h2-4,9H,5H2,1H3
Standard InChI Key XKFRJCVDEUGIDG-UHFFFAOYSA-N
SMILES COC1=C(C=CC(=C1)[N+](=O)[O-])OCC(F)F

1-(2,2-Difluoroethoxy)-2-methoxy-4-nitrobenzene is a complex organic compound featuring a unique combination of functional groups: a difluoroethoxy group, a methoxy group, and a nitro group attached to a benzene ring. Its molecular formula is C9H9F2NO4, and it has a molecular weight of 233.17 g/mol . This compound is of interest in both chemical research and industrial applications due to its distinct chemical properties and potential biological activities.

Synthesis

The synthesis of 1-(2,2-Difluoroethoxy)-2-methoxy-4-nitrobenzene typically involves the reaction of 2,2-difluoroethanol with suitable benzene derivatives. Industrial production may employ continuous flow reactors to optimize yield and efficiency.

Applications

1-(2,2-Difluoroethoxy)-2-methoxy-4-nitrobenzene has several potential applications, particularly in interaction studies aimed at understanding its mechanism of action and potential therapeutic effects. These studies explore how the compound interacts with biological targets such as enzymes or receptors, providing insights into its pharmacological properties.

Comparison with Similar Compounds

The uniqueness of 1-(2,2-Difluoroethoxy)-2-methoxy-4-nitrobenzene lies in its specific combination of functional groups, which confer distinct chemical properties and biological activities compared to similar compounds. A comparison with related compounds highlights these differences:

Compound NameMolecular FormulaUnique Features
4-Bromo-2-(2,2-difluoroethoxy)-1-nitrobenzeneC8H6BrF2NO3Contains bromine; different substitution pattern
4-(2,2-Difluoroethoxy)-2-methyl-1-nitrobenzeneC9H9F2NO3Methyl group instead of methoxy; altered reactivity
4-Fluoro-2-methoxy-1-nitrobenzeneC7H6FNO3Lacks difluoroethyl; simpler structure
3-Bromo-4-(2,2-difluoroethoxy)nitrobenzeneC8H6BrF2NO3Different position of bromine; impacts reactivity

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator